molecular formula C15H10ClFN2OS B2374213 3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422274-43-9

3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2374213
CAS No.: 422274-43-9
M. Wt: 320.77
InChI Key: KAXLDLLEWBDJSL-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorobenzyl group, a fluorine atom, and a thioxo group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of quinazolinone derivatives is an active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new quinazolinone derivatives, the investigation of their biological activities, and the development of drugs based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzylamine and 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Condensation Reaction: The 3-chlorobenzylamine is reacted with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the fluorine atom.

    6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorobenzyl group.

    3-(3-chlorobenzyl)-6-fluoroquinazolin-4(1H)-one: Lacks the thioxo group.

Uniqueness

The presence of both the chlorobenzyl and fluorine groups, along with the thioxo moiety, makes 3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-1-2-9(6-10)8-19-14(20)12-7-11(17)4-5-13(12)18-15(19)21/h1-7H,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLDLLEWBDJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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